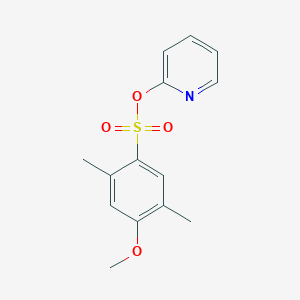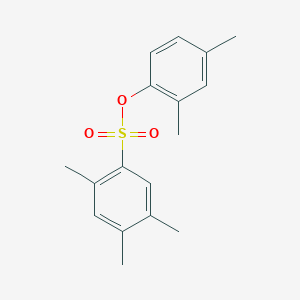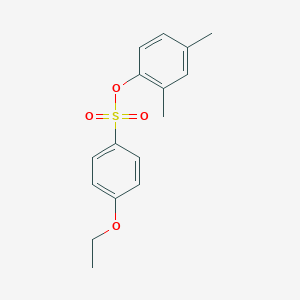![molecular formula C17H18N2O3S B288837 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B288837.png)
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole, commonly known as PMSF, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases and is commonly used to inhibit proteolytic enzymes during protein purification and biochemical assays. PMSF is also used as a tool to study the mechanism of action of proteases and to investigate the role of proteases in various biological processes.
Wirkmechanismus
PMSF is a potent inhibitor of serine proteases. It works by irreversibly binding to the active site of the protease, thereby preventing the protease from cleaving its substrate. PMSF is particularly effective at inhibiting serine proteases that have a catalytic serine residue in their active site.
Biochemical and Physiological Effects:
PMSF has been shown to have a number of biochemical and physiological effects. In addition to its role as a protease inhibitor, PMSF has been shown to inhibit platelet aggregation, reduce the production of reactive oxygen species, and modulate the activity of various enzymes involved in lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PMSF is its broad specificity for serine proteases. It is also relatively easy to use and is stable under a wide range of experimental conditions. However, one limitation of PMSF is that it is an irreversible inhibitor, which means that its effects cannot be reversed once it has bound to the protease. Additionally, PMSF can be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on PMSF. One area of interest is the development of more specific and reversible inhibitors of serine proteases. Another area of interest is the investigation of the role of PMSF in various biological processes, such as inflammation and cancer. Finally, there is a need for more studies on the toxicity and safety of PMSF, particularly in the context of its use in cell culture and animal models.
Synthesemethoden
PMSF can be synthesized by reacting p-anisidine with p-toluenesulfonyl chloride to form N-(4-methoxy-2,5-dimethylphenyl)-p-toluenesulfonamide. This compound is then reacted with 2-methyl-1H-benzimidazole in the presence of a base to form PMSF.
Wissenschaftliche Forschungsanwendungen
PMSF is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit proteases during protein purification and biochemical assays. PMSF is also used to investigate the role of proteases in various biological processes, such as apoptosis, inflammation, and cancer. PMSF has been shown to be effective in inhibiting a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin.
Eigenschaften
Produktname |
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole |
|---|---|
Molekularformel |
C17H18N2O3S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C17H18N2O3S/c1-11-10-17(12(2)9-16(11)22-4)23(20,21)19-13(3)18-14-7-5-6-8-15(14)19/h5-10H,1-4H3 |
InChI-Schlüssel |
FWFMGIUBHOXCTA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)
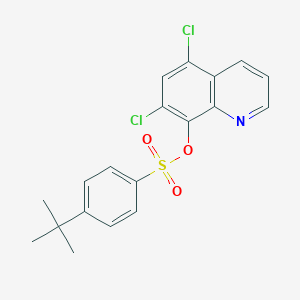
![2,6-Dichloro-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288762.png)
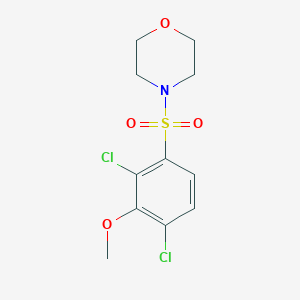
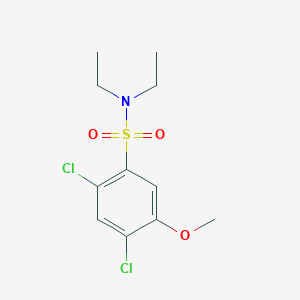
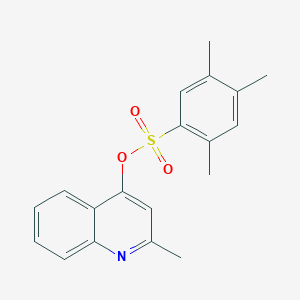
![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)
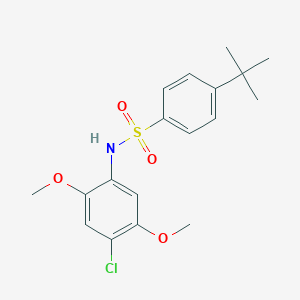
![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)
